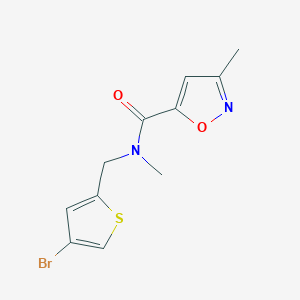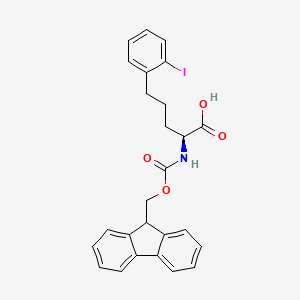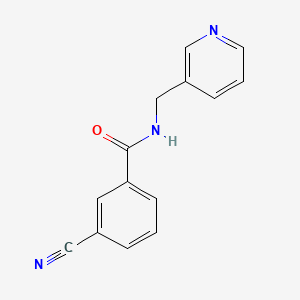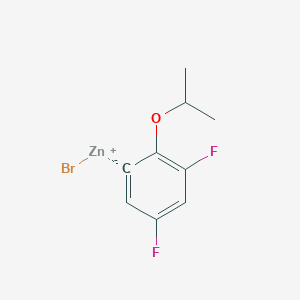
(3,5-Difluoro-2-i-propyloxyphenyl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-difluoro-2-iso-propyloxyphenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds. The presence of fluorine atoms and an iso-propyloxy group enhances its reactivity and selectivity in chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-difluoro-2-iso-propyloxyphenyl)zinc bromide typically involves the reaction of (3,5-difluoro-2-iso-propyloxyphenyl) bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(3,5-difluoro-2-iso-propyloxyphenyl) bromide+Zn→(3,5-difluoro-2-iso-propyloxyphenyl)zinc bromide
Industrial Production Methods
In industrial settings, the production of (3,5-difluoro-2-iso-propyloxyphenyl)zinc bromide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The compound is typically produced in bulk and stored in tetrahydrofuran to maintain its stability.
Analyse Des Réactions Chimiques
Types of Reactions
(3,5-difluoro-2-iso-propyloxyphenyl)zinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Transmetalation: Transfers the phenyl group to other metals like palladium or nickel, facilitating cross-coupling reactions.
Oxidation: Can be oxidized to form corresponding phenols or other oxygenated derivatives.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and aldehydes.
Catalysts: Palladium or nickel catalysts for cross-coupling reactions.
Solvents: Tetrahydrofuran, diethyl ether, or other aprotic solvents.
Major Products Formed
Aryl-alkyl compounds: Formed through nucleophilic substitution with alkyl halides.
Aryl ketones: Formed through reactions with acyl chlorides.
Aryl alcohols: Formed through oxidation reactions.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3,5-difluoro-2-iso-propyloxyphenyl)zinc bromide is used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize bioactive molecules
Industry
In the industrial sector, (3,5-difluoro-2-iso-propyloxyphenyl)zinc bromide is used in the production of specialty chemicals and advanced materials. Its role in cross-coupling reactions is particularly important for the manufacture of polymers and electronic materials.
Mécanisme D'action
The mechanism of action of (3,5-difluoro-2-iso-propyloxyphenyl)zinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo nucleophilic attack on electrophiles, leading to the formation of new carbon-carbon bonds. The presence of fluorine atoms and the iso-propyloxy group influences the reactivity and selectivity of the compound, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,4-difluoro-5-iso-propyloxyphenyl)zinc bromide
- (3-fluoro-2-iso-propyloxyphenyl)zinc bromide
- (3,4-difluoro-5-methoxyphenyl)zinc bromide
Uniqueness
(3,5-difluoro-2-iso-propyloxyphenyl)zinc bromide is unique due to the specific positioning of the fluorine atoms and the iso-propyloxy group. This configuration enhances its reactivity and selectivity in chemical reactions compared to its analogs. The presence of two fluorine atoms at the 3 and 5 positions provides a distinct electronic environment, making it particularly useful in certain synthetic applications.
Propriétés
Formule moléculaire |
C9H9BrF2OZn |
|---|---|
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
bromozinc(1+);2,4-difluoro-1-propan-2-yloxybenzene-6-ide |
InChI |
InChI=1S/C9H9F2O.BrH.Zn/c1-6(2)12-9-4-3-7(10)5-8(9)11;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
GDCYEOCSYIFNSJ-UHFFFAOYSA-M |
SMILES canonique |
CC(C)OC1=C(C=C(C=[C-]1)F)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,5-Dihydrocyclopenta[b]pyrrol-6(1H)-one](/img/structure/B14891207.png)
![(2R,3S)-6,6,6-trifluoro-3-[(2-methylpropan-2-yl)oxycarbonyl]-2-(3,3,3-trifluoropropyl)hexanoic acid](/img/structure/B14891210.png)
![[3-(3,4-Dimethyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891217.png)
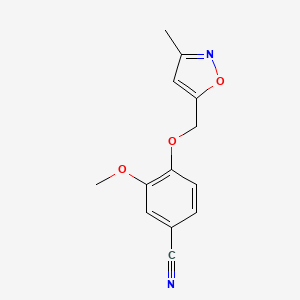
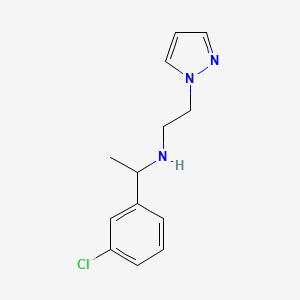

![Diethyl ((S)-2-(4-(2-(2-amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoyl)-L-glutamate](/img/structure/B14891228.png)



![3-Amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14891263.png)
